Talviraline

Description

Structure

3D Structure

Properties

IUPAC Name |

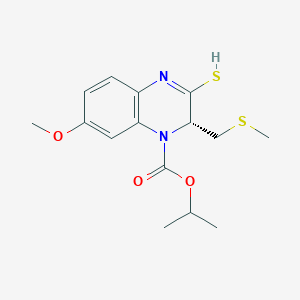

propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-9(2)20-15(18)17-12-7-10(19-3)5-6-11(12)16-14(21)13(17)8-22-4/h5-7,9,13H,8H2,1-4H3,(H,16,21)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKIPRVERALPRD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1C(C(=S)NC2=C1C=C(C=C2)OC)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)N1[C@H](C(=S)NC2=C1C=C(C=C2)OC)CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10168701 | |

| Record name | Talviraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163451-80-7, 169312-27-0 | |

| Record name | Talviraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163451-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talviraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163451807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talviraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07885 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talviraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALVIRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ4KT6MO4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Talviraline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline, also known by its developmental codes HBY 097 and Bay 10-8979, is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) designed for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections.[1] As a member of the quinoxaline class of compounds, this compound exhibits potent and highly selective inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[2][3] This document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its molecular interactions and therapeutic rationale.

Core Mechanism of Action

This compound's primary mechanism of action is the non-competitive inhibition of HIV-1 reverse transcriptase.[4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, this compound and other NNRTIs bind to an allosteric site on the enzyme.[5]

Binding to the NNRTI Pocket

The HIV-1 RT is a heterodimeric enzyme composed of p66 and p51 subunits.[6] this compound binds to a specific, hydrophobic pocket located in the p66 subunit, approximately 10 Å away from the polymerase active site.[6] This NNRTI binding pocket (NNIBP) is not present in the unliganded enzyme and is formed upon inhibitor binding.[6] The binding of this compound induces a conformational change in the enzyme, particularly affecting the flexibility of key structural elements like the "thumb" and "fingers" subdomains of p66. This distortion of the enzyme's structure critically impairs its ability to perform DNA synthesis, thereby halting the reverse transcription of viral RNA into proviral DNA.[7]

The interaction at a molecular level has been elucidated through crystallographic studies. For instance, in the Tyr181Cys mutant of HIV-1 RT, this compound (HBY 097) is able to form a hydrogen bond with the thiol group of the cysteine residue, which helps the drug retain potency against this common resistance mutation.[7][8] This adaptability within the binding pocket is a characteristic of second-generation NNRTIs.

Antiviral Activity and Potency

This compound has demonstrated potent activity against various strains of HIV-1, including clinical isolates and strains resistant to the NRTI zidovudine (AZT).[2][3] Its efficacy is maintained across different host cell types.

Quantitative Data

The in vitro antiviral activity of this compound is typically measured by its 50% inhibitory concentration (IC50).

| HIV-1 Strain / Cell Line | IC50 (nM) | Reference |

| HIV-1 (various isolates) | 0.1 - 3.3 | [9] |

| Patient Isolate (at study entry) | 0.1 - 3.0 | [10] |

| Zidovudine-Resistant Strains | Active | [2] |

Table 1: In Vitro Antiviral Potency of this compound

Resistance Profile

As with other NNRTIs, prolonged exposure to this compound can lead to the selection of drug-resistant viral variants.

-

In Vitro Selection : The predominant resistance mutation selected in cell culture is G190E (a substitution of glycine to glutamic acid at codon 190) in the reverse transcriptase gene.[2]

-

In Vivo Selection : In clinical studies, the K103N mutation was more frequently observed in patients.[10][11] The Tyr181Cys mutation, which confers high-level resistance to first-generation NNRTIs, was not observed, and this compound retains activity against this mutant.[10]

Experimental Protocols

The mechanism and potency of this compound were elucidated through a series of standardized in vitro assays.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 RT.

Methodology:

-

Enzyme Preparation: Recombinant HIV-1 RT is purified from E. coli expression systems.

-

Reaction Mixture: A reaction buffer is prepared containing a poly(rA)-oligo(dT) template-primer, magnesium chloride, and radiolabeled [³H]dTTP.

-

Inhibition: Serial dilutions of this compound (dissolved in DMSO) are pre-incubated with the HIV-1 RT enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the template-primer and [³H]dTTP mixture.

-

Incubation: The reaction proceeds at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Precipitation: The reaction is stopped by adding cold trichloroacetic acid (TCA), which precipitates the newly synthesized DNA strands.

-

Quantification: The precipitated, radiolabeled DNA is collected on glass fiber filters. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the IC50 value is determined by plotting inhibition versus drug concentration.

Cell-Based Antiviral Assay

This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.

Methodology:

-

Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, H9) or peripheral blood mononuclear cells (PBMCs) are cultured.

-

Infection: Cells are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1 IIIB) or a clinical isolate.

-

Drug Treatment: Immediately after infection, the cells are washed and resuspended in a culture medium containing serial dilutions of this compound.

-

Incubation: The cultures are incubated for several days (e.g., 4-5 days) to allow for multiple rounds of viral replication.

-

Endpoint Measurement: The extent of viral replication is assessed by measuring a relevant biomarker in the culture supernatant. Common methods include:

-

p24 Antigen ELISA: Quantifies the amount of viral core protein p24.

-

Reverse Transcriptase Assay: Measures the amount of RT enzyme released from progeny virions.

-

-

Cytotoxicity Assay: In parallel, the toxicity of this compound on uninfected cells is measured (e.g., using an MTT or XTT assay) to determine the therapeutic index.

-

Data Analysis: The IC50 (drug concentration that inhibits viral replication by 50%) and CC50 (drug concentration that reduces cell viability by 50%) are calculated.

Role in the HIV-1 Life Cycle

This compound intervenes at a specific, early stage of the HIV-1 replication cycle. By blocking the reverse transcription of the viral RNA genome into double-stranded DNA, it prevents the integration of the viral genetic material into the host cell's chromosome, a step that is essential for the establishment of a productive, lifelong infection.

Conclusion

This compound is a potent, second-generation NNRTI that functions through the allosteric inhibition of HIV-1 reverse transcriptase. It binds to a specific hydrophobic pocket in the p66 subunit, inducing a conformational change that disrupts the enzyme's catalytic activity. Its high in vitro potency, activity against key resistant mutants, and distinct resistance profile underscore its development as a therapeutic agent against HIV-1. The experimental protocols detailed herein provide the foundational methods for characterizing this and other NNRTI-class compounds.

References

- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. emerginginvestigators.org [emerginginvestigators.org]

- 6. Structural Aspects of Drug Resistance and Inhibition of HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. Crystal structures of clinically relevant Lys103Asn/Tyr181Cys double mutant HIV-1 reverse transcriptase in complexes with ATP and non-nucleoside inhibitor HBY 097 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.cat [2024.sci-hub.cat]

- 10. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Talviraline Against HIV-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline, also known as HBY 097, is a second-generation, quinoxaline non-nucleoside reverse transcriptase inhibitor (NNRTI) with demonstrated potent activity against human immunodeficiency virus type 1 (HIV-1).[1] As a member of the NNRTI class, its mechanism of action involves the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into proviral DNA. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanism of action and experimental workflows.

Quantitative Assessment of Anti-HIV-1 Activity

The antiviral potency and cytotoxic profile of this compound have been evaluated in various in vitro systems. The following tables summarize the key quantitative data, including the 50% inhibitory concentration (IC50) against the viral enzyme, the 50% effective concentration (EC50) in cell-based assays, and the 50% cytotoxic concentration (CC50) to determine its therapeutic window.

| Parameter | Virus/Enzyme | Value | Reference |

| IC50 | Recombinant HIV-1 RT (MN strain, Tyr188) | 0.045 µM | [2] |

| IC50 | Recombinant HIV-1 RT (Tyr188Leu mutant) | 0.60 µM | [2] |

| IC50 | Patient-derived HIV-1 (study entry) | 0.1 - 3 nM | [3] |

Table 1: Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase.

| Cell Line | Parameter | Value | Reference |

| Various human cell lines | EC50 | Potent inhibitor of HIV-1 replication | [1] |

| Fresh human peripheral blood lymphocytes | EC50 | Potent inhibitor of HIV-1 replication | [1] |

| Macrophages | EC50 | Potent inhibitor of HIV-1 replication | [1] |

Table 2: Antiviral Activity of this compound in Cell Culture. (Note: Specific EC50 values were not detailed in the provided search results, but the preclinical evaluation by Kleim et al. describes it as a "highly potent inhibitor" in these systems.[1])

| Parameter | Profile | Reference |

| CC50 | Favorable toxicity profile | [1] |

Table 3: Cytotoxicity Profile of this compound. (Note: Specific CC50 values were not detailed in the provided search results, but the preclinical evaluation by Kleim et al. reports a "favorable toxicity profile".[1])

Mechanism of Action

This compound exerts its anti-HIV-1 effect by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.

Resistance Profile

Resistance to this compound has been observed both in vitro and in vivo. The primary mutations associated with reduced susceptibility to this compound include:

-

G190E: A substitution of glutamic acid for glycine at position 190 of the reverse transcriptase is characteristic of resistance to quinoxaline derivatives.[1][4]

-

K103N: This mutation, where asparagine replaces lysine at position 103, has been observed in patients undergoing therapy with HBY 097 and is associated with reduced treatment efficacy.[5]

-

Y188L: While this compound retains some activity against the Tyr188Leu mutant, its potency is reduced.[2]

The development of resistance highlights the importance of combination antiretroviral therapy to maintain viral suppression.

Experimental Protocols

The evaluation of this compound's biological activity involves a series of standardized in vitro assays. The following sections provide an overview of the methodologies typically employed.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified HIV-1 RT.

Cell-Based Anti-HIV-1 Activity Assay (CPE Inhibition)

This assay determines the ability of this compound to protect susceptible T-cell lines from the cytopathic effects (CPE) of HIV-1 infection.

Cytotoxicity Assay

This assay is crucial for determining the concentration of this compound that is toxic to host cells, which is essential for calculating the selectivity index (SI = CC50/EC50).

Conclusion

This compound is a potent second-generation NNRTI with significant activity against wild-type and some drug-resistant strains of HIV-1. Its favorable preclinical profile, including high potency and good oral bioavailability, led to its advancement into clinical trials.[1] The emergence of resistance mutations underscores the continued need for the development of novel NNRTIs and their use in combination therapies to effectively manage HIV-1 infection. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-HIV-1 compounds.

References

- 1. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resistance mutations selected in vivo under therapy with anti-HIV drug HBY 097 differ from resistance pattern selected in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Talviraline: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talviraline, also known as HBY 097, is a second-generation, non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for the evaluation of its anti-HIV activity and a representative synthetic scheme are also presented.

Chemical Structure and Physicochemical Properties

This compound is a quinoxaline derivative with the chemical formula C15H20N2O3S2.[1] Its chemical structure is characterized by a core quinoxaline ring system, a feature common to this class of NNRTIs.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | propan-2-yl (2S)-7-methoxy-2-(methylsulfanylmethyl)-3-sulfanylidene-2,4-dihydroquinoxaline-1-carboxylate[1] |

| Synonyms | HBY 097, Bay 10-8979[1][2] |

| CAS Number | 163451-80-7[1] |

| Molecular Formula | C15H20N2O3S2[1] |

| Molecular Weight | 340.5 g/mol [1] |

| SMILES | CC(C)OC(=O)N1--INVALID-LINK--CSC[1] |

| InChI Key | GWKIPRVERALPRD-ZDUSSCGKSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Powder | [2] |

| Solubility | DMSO: 50 mg/mL (146.86 mM) | [2] |

| XLogP3 | 2.7 | [1] |

| Predicted Collision Cross Section | 173.3 Ų ([M+H]⁺) | PubChem |

Pharmacological Properties and Mechanism of Action

This compound is a highly potent inhibitor of HIV-1 replication.[2] It functions as a non-nucleoside reverse transcriptase inhibitor by binding to a specific allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site where nucleoside analogs bind.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into proviral DNA.

Signaling Pathway of HIV-1 Reverse Transcription Inhibition by this compound

Caption: this compound binds to HIV-1 RT, inhibiting proviral DNA synthesis.

This compound has demonstrated efficacy against a variety of HIV-1 strains, including those resistant to other NNRTIs.[4] This broader activity profile is a key characteristic of second-generation NNRTIs.

Experimental Protocols

In Vitro Anti-HIV Activity Assessment: Cytopathic Effect (CPE) Inhibition Assay

This assay is a primary screening method to determine the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

Experimental Workflow for CPE Inhibition Assay

Caption: Workflow for determining the anti-HIV activity of this compound.

Methodology:

-

Cell Preparation: Seed a susceptible human T-cell line (e.g., MT-2) into 96-well microtiter plates at an appropriate density.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment: Add the diluted this compound to the wells containing the cells. Include control wells with no drug (virus control) and no virus (cell control).

-

Infection: Add a predetermined amount of HIV-1 to the appropriate wells.

-

Incubation: Incubate the plates for 4-5 days at 37°C in a humidified CO2 incubator.

-

CPE Assessment: Quantify the extent of viral-induced CPE using a cell viability assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or by staining with a dye like crystal violet.[5]

-

Data Analysis: Determine the 50% effective concentration (EC50), which is the concentration of this compound that inhibits the viral cytopathic effect by 50%.

HIV-1 Reverse Transcriptase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 RT.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being labeled, e.g., [³H]dTTP), and a suitable buffer with MgCl₂ and DTT.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding purified recombinant HIV-1 reverse transcriptase.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter mats using trichloroacetic acid.

-

Quantification: Wash the filter mats to remove unincorporated labeled dNTPs and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the RT activity by 50%.

Synthesis of this compound

This compound belongs to the quinoxaline class of compounds. The synthesis of quinoxaline derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. A representative synthetic approach is outlined below.

Logical Flow of a Representative Quinoxaline Synthesis

Caption: General synthetic pathway for quinoxaline derivatives like this compound.

Note: A detailed, step-by-step synthesis protocol for this compound is proprietary and not publicly available. The synthesis of related quinoxaline NNRTIs often involves multi-step sequences to introduce the specific substituents required for anti-HIV activity.

Conclusion

This compound is a potent, second-generation NNRTI with a favorable preclinical profile for the treatment of HIV-1 infection. Its distinct chemical structure and mechanism of action make it an important compound in the study of anti-HIV drug development. The experimental protocols described herein provide a framework for the in vitro characterization of this compound and similar antiviral candidates. Further research into its clinical efficacy and the development of resistance is crucial for understanding its full therapeutic potential.

References

- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | HIV Protease | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for Talviraline in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline (also known as HBY 097) is a potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with high specificity for the human immunodeficiency virus type 1 (HIV-1).[1][2] As an NNRTI, this compound functions by allosterically binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme critical for the conversion of the viral RNA genome into double-stranded DNA.[1][3] This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and ultimately suppressing viral replication.[1][3][4] These application notes provide detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound in cell culture-based assays.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

This compound's mechanism of action is centered on the non-competitive inhibition of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), this compound does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates. Instead, it binds to a distinct site on the enzyme, leading to the disruption of the catalytic site and blocking the DNA polymerization process essential for the viral life cycle.[1][3]

References

Application Notes and Protocols for Talviraline (HBY 097) in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Talviraline (also known as HBY 097), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in in vitro studies. This compound is a second-generation NNRTI with demonstrated activity against human immunodeficiency virus type 1 (HIV-1).[1] Proper handling and dissolution are critical for obtaining accurate and reproducible results in cell-based assays and enzymatic studies.

Data Presentation

The following table summarizes the in vitro activity and cytotoxicity of this compound in various human cell lines. This data is essential for designing experiments with appropriate concentration ranges.

| Cell Line | Virus Strain | IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| MT-4 | HIV-1 (IIIB) | 0.4 | >100 | >250,000 |

| H9 | HIV-1 (IIIB) | 1.2 | >100 | >83,333 |

| CEM | HIV-1 (IIIB) | 1.5 | >100 | >66,667 |

| MOLT-4 | HIV-1 (IIIB) | 0.9 | >100 | >111,111 |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (Clinical Isolates) | 0.8 - 2.5 | >100 | >40,000 - >125,000 |

| Macrophages | HIV-1 (Ba-L) | 3.0 | >100 | >33,333 |

IC₅₀ (50% inhibitory concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. Selectivity Index (SI) is the ratio of CC₅₀ to IC₅₀, indicating the therapeutic window of the compound.

Experimental Protocols

Preparation of this compound Stock Solution

Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional, but recommended)

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Dissolution:

-

Transfer the weighed this compound powder to a sterile amber microcentrifuge tube or vial.

-

Add the required volume of anhydrous DMSO to achieve a stock solution concentration of 50 mg/mL.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

-

Sonication (Recommended): To ensure complete dissolution, sonicate the vial in a water bath for 10-15 minutes. Visually inspect the solution to ensure no particulate matter is present.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing smaller aliquots.

Preparation of Working Solutions for Cell Culture Assays

Working solutions are prepared by diluting the stock solution in cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.5%).

Materials:

-

This compound stock solution (50 mg/mL in DMSO)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Sterile polypropylene tubes

Protocol:

-

Serial Dilution: Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

-

DMSO Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the assay. This is essential to account for any effects of the solvent on cell viability or viral replication.

-

Immediate Use: It is recommended to prepare fresh working solutions for each experiment. If temporary storage is necessary, keep the solutions on ice and protected from light.

In Vitro Anti-HIV-1 Assay (Example using MT-4 cells)

This protocol describes a general method for evaluating the antiviral activity of this compound against HIV-1 in a T-lymphoid cell line.

Materials:

-

MT-4 cells

-

HIV-1 viral stock (e.g., IIIB strain)

-

This compound working solutions

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT)

-

p24 antigen ELISA kit (or other viral replication marker assay)

Protocol:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Addition: Add 50 µL of the serially diluted this compound working solutions to the appropriate wells. Include a virus-only control and a cell-only control.

-

Virus Infection: Add 50 µL of HIV-1 virus stock at a predetermined multiplicity of infection (MOI) to the wells containing cells and the compound.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-5 days.

-

Assessment of Antiviral Activity:

-

Cell Viability (Cytoprotection Assay): At the end of the incubation period, assess cell viability using an MTT or XTT assay according to the manufacturer's instructions. The inhibition of virus-induced cytopathic effect is a measure of antiviral activity.

-

p24 Antigen Quantification: Alternatively, collect the culture supernatant and quantify the amount of HIV-1 p24 antigen using an ELISA kit. A reduction in p24 levels indicates inhibition of viral replication.

-

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is to determine the concentration of this compound that is toxic to the host cells.

Materials:

-

The same cell line used in the antiviral assay (e.g., MT-4 cells)

-

This compound working solutions

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, XTT)

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at the same density as in the antiviral assay.

-

Compound Addition: Add serially diluted this compound working solutions to the wells. Include a cell-only control with no compound.

-

Incubation: Incubate the plate under the same conditions as the antiviral assay (37°C, 5% CO₂).

-

Assessment of Cell Viability: After the incubation period, determine cell viability using an MTT or XTT assay.

-

Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the drug concentration.

Visualizations

Caption: HIV-1 Replication Cycle and Site of this compound Inhibition.

Caption: Experimental Workflow for In Vitro Evaluation of this compound.

References

Application Notes and Protocols for Talviraline in HIV-1 Replication Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Talviraline, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), in common HIV-1 replication assays. The information is intended to guide researchers in the accurate assessment of this compound's antiviral efficacy.

Introduction to this compound

This compound is a potent NNRTI that targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into proviral DNA.[1] By binding to a hydrophobic pocket near the enzyme's active site, this compound non-competitively inhibits its function, thereby halting the viral replication cycle. These application notes detail the use of this compound in established in vitro assays to quantify its inhibitory activity against HIV-1.

Data Presentation

The following table summarizes the reported in vitro anti-HIV-1 activity of this compound and its analogs. It is crucial to note that IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific HIV-1 strain, cell type used in the assay, and other experimental conditions.

| Compound | HIV-1 Strain | Assay Cell Line | IC50 | EC50 | Reference |

| Trifluoromethyloxindole 3q (similar to HBY 097/Talviraline) | Wild-type HIV-1 IIIB | - | 5.8 µM | - | [2] |

| Trifluoromethyloxindole 3q (similar to HBY 097/Talviraline) | Y181C mutant | - | 7.5 µM | - | [2] |

| ZLM-66 (this compound analog) | Wild-type HIV-1 | - | 41 nM (for RT) | 13 nM | [3] |

Signaling Pathway of NNRTI Inhibition

The following diagram illustrates the mechanism of action of NNRTIs, such as this compound, in the context of the HIV-1 life cycle.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-HIV-1 activity of this compound are provided below.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which serves as a marker for viral replication.

Experimental Workflow:

Protocol:

-

Cell Preparation:

-

Seed susceptible target cells (e.g., MT-4 cells or activated Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate at an appropriate density.

-

-

Compound Preparation:

-

Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a 2-fold or 3-fold serial dilution to obtain a range of concentrations for determining the EC50.

-

-

Infection:

-

Pre-incubate the cells with the different concentrations of this compound for 1-2 hours.

-

Infect the cells with a known titer of HIV-1. Include a "no drug" control (virus only) and a "no virus" control (cells only).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 7 days. The incubation time will depend on the cell type and virus strain used.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

-

p24 ELISA:

-

Perform the p24 antigen capture ELISA on the collected supernatants according to the manufacturer's instructions (e.g., ABL, Inc. or XpressBio).[4]

-

Briefly, this involves adding the supernatant to wells coated with anti-p24 antibodies, followed by incubation with a biotinylated secondary antibody and then a streptavidin-HRP conjugate. The reaction is developed with a substrate solution (TMB) and stopped with a stop solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve using the recombinant p24 standards.

-

Calculate the concentration of p24 in each sample.

-

Plot the percentage of viral inhibition versus the log of the this compound concentration and determine the EC50 value using non-linear regression analysis.

-

Single-Round Infectivity Assay

This assay measures the ability of a drug to inhibit a single cycle of viral replication. It often utilizes reporter viruses (e.g., expressing luciferase or GFP) to quantify infection.

Experimental Workflow:

Protocol:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with an HIV-1 packaging plasmid (lacking the env gene and containing a reporter gene like luciferase or GFP) and a VSV-G expression plasmid.

-

Harvest the supernatant containing the pseudotyped virus particles 48-72 hours post-transfection.

-

-

Cell Seeding:

-

Seed target cells (e.g., TZM-bl cells) in a 96-well plate.

-

-

Compound Addition:

-

Add serial dilutions of this compound to the wells.

-

-

Infection:

-

Add the pseudovirus supernatant to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C for 48-72 hours.

-

-

Reporter Gene Measurement:

-

For luciferase reporter viruses, lyse the cells and measure luciferase activity using a luminometer.

-

For GFP reporter viruses, quantify the percentage of GFP-positive cells using flow cytometry or a fluorescence microscope.[5]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the "no drug" control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

SYBR Green-based RT-qPCR for HIV-1 RNA Quantification

This highly sensitive assay quantifies the amount of viral RNA in the supernatant, providing a direct measure of viral replication.

Experimental Workflow:

Protocol:

-

Cell Culture and Infection:

-

Follow steps 1-4 of the p24 antigen capture ELISA protocol to set up the infected cell culture with serial dilutions of this compound.

-

-

RNA Extraction:

-

Harvest the culture supernatant and extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[6]

-

-

One-Step SYBR Green RT-qPCR:

-

Prepare a reaction mixture containing a one-step SYBR Green RT-PCR master mix, forward and reverse primers targeting a conserved region of the HIV-1 genome (e.g., gag or pol), and the extracted RNA template.[6][7]

-

Perform the RT-qPCR using a real-time PCR system. A typical cycling protocol includes a reverse transcription step, an initial denaturation, and then multiple cycles of denaturation, annealing, and extension.[8]

-

-

Data Analysis:

-

Generate a standard curve using a known quantity of HIV-1 RNA or a plasmid containing the target sequence.

-

Determine the viral RNA copy number in each sample based on the standard curve.

-

Calculate the percentage of inhibition and the EC50 value for this compound as described in the previous protocols.

-

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the in vitro efficacy of this compound against HIV-1. The choice of assay will depend on the specific research question, available resources, and desired throughput. Consistent application of these methods will yield reliable and reproducible data for the characterization of this promising NNRTI.

References

- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ablinc.com [ablinc.com]

- 5. researchgate.net [researchgate.net]

- 6. A robust HIV-1 viral load detection assay optimized for Indian sub type C specific strains and resource limiting setting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of SYBR-Green Real Time RT-PCR for quantification of human immunodeficiency virus type-1 (HIV-1) and comparison with COBAS AMPLICOR test [mjms.modares.ac.ir]

- 8. Quantitative Evaluation of Very Low Levels of HIV-1 Reverse Transcriptase by a Novel Highly Sensitive RT-qPCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Talviraline Solution Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available data on the stability and storage of Talviraline. The information is intended to guide researchers in handling and storing the compound to ensure its integrity for experimental use.

Summary of Storage Conditions

This compound is available as a solid powder and can be dissolved in a suitable solvent for experimental use. Adherence to appropriate storage conditions is critical to prevent degradation and ensure the accuracy and reproducibility of research results.

Quantitative Data on Storage Stability

The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms, based on information from suppliers.[1][2]

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months to 1 year |

| -20°C | 1 month |

Note: DMSO is a commonly used solvent for this compound.[1] It is recommended to use anhydrous DMSO to prepare stock solutions.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not extensively available in the public domain. However, a generalized protocol for assessing the stability of a research compound in solution can be followed.

General Protocol for Assessing Solution Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific solvent and at various temperatures.

1. Materials:

- This compound powder

- Anhydrous solvent (e.g., DMSO)

- Phosphate-buffered saline (PBS) or other relevant aqueous buffer

- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

- UV-Vis spectrophotometer

- Temperature-controlled incubators or water baths

- pH meter

2. Preparation of this compound Stock Solution: a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in the chosen anhydrous solvent to a desired high concentration (e.g., 10 mM). This will be the stock solution. c. Verify the initial concentration and purity of the stock solution using HPLC.

3. Preparation of Working Solutions: a. Dilute the stock solution with the appropriate experimental buffer (e.g., PBS) to the final working concentration. b. Measure the initial pH of the working solution.

4. Stability Testing: a. Aliquot the working solution into multiple sterile microcentrifuge tubes. b. Store the aliquots at different temperatures (e.g., -20°C, 4°C, room temperature, 37°C). c. Protect a subset of samples from light at each temperature to assess photosensitivity. d. At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), retrieve one aliquot from each storage condition.

5. Analysis: a. Allow the samples to come to room temperature. b. Analyze the samples by HPLC to determine the concentration of the parent this compound peak. c. Calculate the percentage of this compound remaining compared to the initial time point (T=0). d. Visually inspect the solutions for any signs of precipitation or color change.

6. Data Interpretation: a. Plot the percentage of this compound remaining versus time for each condition. b. Determine the time at which the concentration of this compound drops below a certain threshold (e.g., 90%) to define its stability under those conditions.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for assessing the stability of a this compound solution.

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[2][3] It inhibits the activity of reverse transcriptase, an essential enzyme for HIV replication. The diagram below illustrates the simplified mechanism of action.

Hypothetical Degradation Pathway

While specific degradation pathways for this compound have not been detailed in the available literature, a hypothetical pathway can be proposed based on its chemical structure, which contains functional groups susceptible to hydrolysis and oxidation.

It is important to note that this represents a theoretical model, and the actual degradation products may vary depending on the specific conditions. Experimental analysis, such as mass spectrometry, would be required to identify the true degradation products.

References

Application Note & Protocol: Assessing the Efficacy of Talviraline in Lymphocytes

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive set of protocols to assess the efficacy of Talviraline, a novel and selective JAK3 inhibitor, on human lymphocyte function. The described assays are designed to confirm its mechanism of action and evaluate its potential as an immunomodulatory agent.

Introduction

This compound is an investigational small molecule designed to selectively inhibit Janus Kinase 3 (JAK3), a tyrosine kinase crucial for cytokine signaling in lymphocytes. The JAK/STAT pathway, particularly through JAK3, is integral to the signaling of common gamma chain (γc) cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1] These cytokines are fundamental for lymphocyte development, activation, and proliferation. By inhibiting JAK3, this compound is hypothesized to suppress aberrant lymphocyte activity, offering a targeted therapeutic approach for autoimmune diseases and certain hematological malignancies. This application note details the essential in vitro assays to characterize the biological effects of this compound on primary human lymphocytes.

Experimental Workflow Overview

The overall process involves isolating primary lymphocytes, determining the optimal non-toxic drug concentration, and then assessing the drug's effect on specific cellular functions such as proliferation, signaling, and cytokine production.

Caption: Overall experimental workflow for assessing this compound efficacy.

Mechanism of Action: JAK/STAT Signaling

This compound is designed to block the phosphorylation of STAT proteins by inhibiting JAK3. Upon cytokine binding (e.g., IL-2) to its receptor, JAK3 is activated and phosphorylates the receptor, creating docking sites for STAT5. JAK3 then phosphorylates STAT5, leading to its dimerization, nuclear translocation, and gene transcription, which promotes lymphocyte proliferation and activation. This compound intervenes by preventing this critical STAT5 phosphorylation step.

Caption: this compound's inhibition of the JAK3/STAT5 signaling pathway.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer 20 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.[2][3]

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[2][3]

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer (buffy coat) undisturbed.

-

Transfer the buffy coat to a new 50 mL tube.

-

Wash the cells by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 5 minutes.[2]

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Count viable cells using a hemocytometer or automated cell counter with trypan blue exclusion.

Cell Viability Assay (MTS Assay)

This assay determines the cytotoxic effects of this compound and identifies the appropriate concentration range for subsequent functional assays.

-

Seed 1x10⁵ PBMCs per well in a 96-well plate in a final volume of 100 µL.

-

Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 µM) and add to the wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Measure the absorbance at 490 nm using a microplate reader.[5]

-

Calculate cell viability as a percentage relative to the vehicle control.

Phospho-STAT5 (pSTAT5) Flow Cytometry Assay

This assay directly measures the inhibition of JAK3's downstream signaling target, STAT5, to confirm the mechanism of action.

-

Aliquot 5x10⁵ PBMCs per tube.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for 1 hour at 37°C.[7]

-

Stimulate the cells with recombinant human IL-2 (e.g., 100 ng/mL) for 15-20 minutes at 37°C.[1][8] Leave one sample unstimulated as a negative control.

-

Immediately fix the cells by adding an equal volume of 4% paraformaldehyde for 10 minutes at room temperature.

-

Permeabilize the cells by adding ice-cold 90% methanol and incubating for 30 minutes on ice.[1]

-

Wash the cells twice with PBS containing 1% BSA (staining buffer).

-

Stain with a fluorescently-conjugated anti-pSTAT5 antibody (and cell surface markers like CD3, CD4 if desired) for 30-60 minutes at room temperature, protected from light.

-

Wash cells and resuspend in staining buffer for analysis on a flow cytometer.

-

Gate on the lymphocyte population and quantify the median fluorescence intensity (MFI) of pSTAT5.

Lymphocyte Proliferation Assay (CFSE)

This assay quantifies the ability of this compound to inhibit lymphocyte proliferation, a key functional outcome of its immunomodulatory activity.

-

Resuspend 1x10⁷ PBMCs in PBS at a concentration of 1x10⁶ cells/mL.

-

Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM.[9] Incubate for 20 minutes at 37°C, protected from light.[2]

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.[2]

-

Wash the cells three times with complete medium.

-

Resuspend cells and plate 2x10⁵ cells/well in a 96-well plate.

-

Add varying concentrations of this compound or vehicle control.

-

Stimulate cells with a mitogen such as Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.[2] Include an unstimulated control.

-

Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Harvest cells, stain with a viability dye (e.g., 7-AAD) and surface markers if desired, and analyze by flow cytometry.

-

Gate on live lymphocytes and analyze the CFSE fluorescence histogram to identify distinct generations of proliferating cells.[10]

Cytokine Release Assay (ELISA)

This assay measures the effect of this compound on the production of key pro-inflammatory cytokines (e.g., IFN-γ, IL-17) by activated lymphocytes.

-

Plate 2x10⁵ PBMCs per well in a 96-well plate.

-

Add varying concentrations of this compound or vehicle control.

-

Stimulate cells with PHA or anti-CD3/CD28 beads.

-

Incubate for 48-72 hours at 37°C.

-

Centrifuge the plate at 500 x g for 10 minutes to pellet the cells.[11]

-

Carefully collect the supernatant for analysis.

-

Perform a sandwich ELISA for the cytokine of interest (e.g., IFN-γ) according to the manufacturer's protocol.[12][13]

-

Briefly, coat an ELISA plate with a capture antibody, block non-specific sites, add cell culture supernatants and standards, add a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate, and finally add a substrate to produce a colorimetric signal.[12]

-

Read the absorbance on a microplate reader and calculate cytokine concentrations by interpolating from the standard curve.[13]

Data Presentation

Quantitative data from the described assays should be summarized for clear interpretation and comparison.

Table 1: Effect of this compound on Lymphocyte Viability (MTS Assay)

| This compound (µM) | % Viability (Mean ± SD) |

|---|---|

| 0 (Vehicle) | 100 ± 4.5 |

| 0.1 | 98.2 ± 5.1 |

| 1 | 95.6 ± 3.9 |

| 10 | 88.4 ± 6.2 |

| 50 | 52.1 ± 7.8 |

| 100 | 15.3 ± 4.1 |

Table 2: Inhibition of IL-2-induced STAT5 Phosphorylation

| This compound (µM) | pSTAT5 MFI (Mean ± SD) | % Inhibition |

|---|---|---|

| Unstimulated | 150 ± 25 | - |

| 0 (IL-2 + Vehicle) | 2500 ± 180 | 0 |

| 0.1 | 1350 ± 150 | 48.9 |

| 1 | 450 ± 60 | 87.2 |

| 10 | 180 ± 35 | 98.7 |

Table 3: Inhibition of Lymphocyte Proliferation (CFSE Assay)

| This compound (µM) | % Proliferated Cells (Mean ± SD) |

|---|---|

| Unstimulated | 2.1 ± 0.8 |

| 0 (Stimulated + Vehicle) | 85.4 ± 6.3 |

| 0.1 | 55.2 ± 7.1 |

| 1 | 15.8 ± 4.5 |

| 10 | 4.3 ± 2.1 |

Table 4: Inhibition of IFN-γ Production (ELISA)

| This compound (µM) | IFN-γ Concentration (pg/mL) (Mean ± SD) |

|---|---|

| Unstimulated | <10 |

| 0 (Stimulated + Vehicle) | 2150 ± 250 |

| 0.1 | 1100 ± 180 |

| 1 | 350 ± 95 |

| 10 | 85 ± 40 |

Conclusion

The protocols outlined in this application note provide a robust framework for the preclinical assessment of this compound's efficacy in human lymphocytes. By systematically evaluating its impact on cell viability, target engagement (pSTAT5 inhibition), lymphocyte proliferation, and effector cytokine production, researchers can build a comprehensive profile of its immunomodulatory activity. The successful execution of these assays is a critical step in the development of this compound as a potential therapeutic agent.

References

- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. academic.oup.com [academic.oup.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. bu.edu [bu.edu]

- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | A Sensitive Whole Blood Assay Detects Antigen-Stimulated Cytokine Release From CD4+ T Cells and Facilitates Immunomonitoring in a Phase 2 Clinical Trial of Nexvax2 in Coeliac Disease [frontiersin.org]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. biomatik.com [biomatik.com]

Talviraline in Combination Antiretroviral Therapy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talviraline (formerly known as HBY 097) is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against human immunodeficiency virus type 1 (HIV-1).[1] As with other antiretroviral agents, this compound is intended for use in combination with other drugs to achieve durable viral suppression, prevent the emergence of drug resistance, and improve clinical outcomes. These application notes provide a summary of available data and protocols for the use of this compound in combination therapeutic strategies.

Mechanism of Action

This compound is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into DNA.[1] It binds to a hydrophobic pocket in the RT, distinct from the active site, inducing a conformational change that inhibits the enzyme's function. This mechanism is characteristic of the NNRTI class of antiretroviral drugs.

Combination Therapy: Rationale and Available Data

The primary goal of combination antiretroviral therapy (cART) is to suppress HIV replication to undetectable levels, thereby preventing disease progression and transmission. Combining drugs with different mechanisms of action can enhance antiviral efficacy and create a higher genetic barrier to the development of resistance.

Combination with Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Zidovudine (AZT)

A phase II clinical study (HBY 097/2001 Study Group) evaluated the safety and antiviral activity of this compound alone and in combination with zidovudine in asymptomatic or mildly symptomatic HIV-1-infected patients.[2]

Efficacy Data:

The combination of this compound and zidovudine demonstrated a more pronounced and sustained reduction in viral load compared to this compound monotherapy.

| Treatment Group | Mean Maximum Viral Load Decrease (log10 copies/mL) | Timepoint of Maximum Decrease | Viral Load Decrease at 12 Weeks (log10 copies/mL below baseline) |

| This compound Monotherapy (250 mg TID) | -1.31 | Week 1 | Not Reported |

| This compound (750 mg TID) + Zidovudine | -2.19 | Week 4 | -1.05 |

Resistance Data:

The development of the K103N mutation in the reverse transcriptase gene is a known resistance pathway for many NNRTIs. Combination therapy with high-dose this compound and zidovudine was associated with a lower incidence of this mutation.

| Treatment Group | Development of K103N Mutation |

| This compound Monotherapy | More frequent |

| This compound (high-dose) + Zidovudine | Less frequent (P < .01) |

Combination with Protease Inhibitors (PIs)

Indinavir (IDV)

A pharmacokinetic study investigated the interaction between this compound, indinavir, and zidovudine in HIV-infected subjects. The study revealed a significant drug-drug interaction between this compound and indinavir.[3]

Pharmacokinetic Data:

This compound was found to significantly reduce the plasma concentrations of indinavir. This is likely due to this compound's induction of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is the primary metabolic pathway for indinavir.[3]

| Pharmacokinetic Parameter (Indinavir) | Indinavir + Zidovudine (Baseline) | Indinavir + Zidovudine + this compound (Day 11) | P-value |

| Cmax (mcg/L) | 7514 +/- 1636 | 4725 +/- 2494 | < .05 |

| Cmin (mcg/L) | 146 +/- 81 | 54 +/- 24 | < .05 |

| AUC0-8 (mg/L/h) | 16,034 +/- 4903 | 6134 +/- 2701 | < .05 |

| Apparent Clearance (CL/F) (L/h/kg) | 0.69 +/- 0.14 | 1.94 +/- 0.63 | < .05 |

Data are presented as mean +/- standard deviation.

This interaction suggests that co-administration of this compound and indinavir at standard doses may lead to sub-therapeutic levels of indinavir, potentially compromising its antiviral efficacy. Dose adjustments or the use of a pharmacokinetic enhancer (booster) with the protease inhibitor may be necessary.

Experimental Protocols

Phase II Clinical Trial Protocol: this compound in Combination with Zidovudine

This protocol is based on the design of the HBY 097/2001 Study Group trial.[2]

1. Study Objectives:

-

To evaluate the safety and tolerability of this compound administered alone and in combination with zidovudine.

-

To assess the antiretroviral activity of this compound alone and in combination with zidovudine.

2. Study Design:

-

A multicenter, randomized, double-blind, dose-escalation study.

3. Patient Population:

-

Asymptomatic or mildly symptomatic HIV-1-infected individuals.

-

CD4+ cell count between 200 and 500 cells/mm³.

-

Plasma HIV-1 RNA levels ≥ 10,000 copies/mL.

-

No prior or current AIDS-defining illness.

4. Treatment Arms:

-

Arm 1 (Monotherapy): this compound (dose escalation)

-

Arm 2 (Combination Therapy): this compound (dose escalation) + Zidovudine

5. Drug Dosing and Administration:

-

This compound: Doses to be escalated (e.g., 250 mg TID, 500 mg TID, 750 mg TID) as safety is established at each dose level. Administered orally.

-

Zidovudine: Standard dosing regimen. Administered orally.

6. Study Duration:

-

12 weeks of treatment.

7. Assessments:

-

Safety: Clinical adverse events and laboratory abnormalities monitored at regular intervals.

-

Efficacy: Plasma HIV-1 RNA levels (viral load) measured at baseline and at specified time points throughout the study (e.g., weeks 1, 2, 4, 8, 12).

-

Immunology: CD4+ cell counts measured at baseline and at the end of the study.

-

Resistance: Genotypic analysis of the HIV-1 reverse transcriptase gene from plasma samples at baseline and at time points of virologic failure to identify resistance mutations (e.g., K103N).

In Vitro Drug Combination Assay (General Protocol)

This is a general protocol for assessing the in vitro synergy, additivity, or antagonism of this compound with other antiretroviral agents.

1. Materials:

-

HIV-1 laboratory-adapted strains or clinical isolates.

-

Peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., MT-4).

-

This compound and other antiretroviral agents of interest.

-

Cell culture medium and supplements.

-

Reagents for measuring viral replication (e.g., p24 antigen ELISA kit or reverse transcriptase activity assay).

2. Methods:

-

Cell Preparation: Isolate and culture PBMCs or maintain the T-cell line.

-

Drug Preparation: Prepare stock solutions of this compound and the other antiretroviral agent(s) and make serial dilutions.

-

Drug Combination Matrix: In a 96-well plate, create a checkerboard pattern of drug concentrations, with each drug alone and in combination at various ratios.

-

Infection: Add the prepared cells to the wells and infect with a standardized amount of HIV-1.

-

Incubation: Incubate the plates for a defined period (e.g., 7 days).

-

Measurement of Viral Replication: At the end of the incubation period, measure the level of viral replication in the culture supernatants using a p24 ELISA or RT assay.

-

Data Analysis: Use a synergy analysis program (e.g., MacSynergy II) to calculate combination indices (CI).

-

CI < 1 indicates synergy.

-

CI = 1 indicates additivity.

-

CI > 1 indicates antagonism.

-

Visualizations

Caption: this compound induces CYP3A4, increasing indinavir metabolism.

Caption: Workflow of a Phase II clinical trial for this compound.

References

- 1. Preclinical evaluation of HBY 097, a new nonnucleoside reverse transcriptase inhibitor of human immunodeficiency virus type 1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral activity of the human immunodeficiency virus type 1-specific nonnucleoside reverse transcriptase inhibitor HBY 097 alone and in combination with zidovudine in a phase II study. HBY 097/2001 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altered pharmacokinetics of indinavir by a novel nonnucleoside reverse transcriptase inhibitor (HBY-097): a pharmacokinetic evaluation in HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Talviraline in HIV Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of Talviraline (formerly known as HBY 097), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of human immunodeficiency virus type 1 (HIV-1). This document includes information on cell lines sensitive to this compound, protocols for assessing its antiviral activity, and insights into its potential mechanism of action beyond reverse transcriptase inhibition.

Introduction to this compound

This compound is a second-generation quinoxaline derivative that has demonstrated high potency against HIV-1.[1] It functions by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an allosteric site distinct from the active site targeted by nucleoside reverse transcriptase inhibitors (NRTIs).[2] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[3][4] Preclinical evaluations have shown that this compound is a highly potent inhibitor of HIV-1 induced cell killing and viral replication in a variety of human cell lines, as well as in fresh human peripheral blood lymphocytes and macrophages.

Cell Line Sensitivity to this compound

| Cell Line | Type | HIV-1 Strain Commonly Used | Typical Endpoint for Antiviral Assay |

| MT-4 | Human T-cell leukemia | HIV-1 IIIB, HIV-1 NL4-3 | Cytopathic effect (CPE), p24 antigen production, Luciferase activity |

| CEM-SS | Human T-lymphoblastoid | HIV-1 RF | Syncytia formation, Cell viability (MTT, XTT) |

| H9 | Human T-lymphoma | HIV-1 IIIB | p24 antigen production, Reverse transcriptase activity |

| Peripheral Blood Mononuclear Cells (PBMCs) | Primary human cells | Clinical isolates, lab-adapted strains | p24 antigen production |

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using a p24 Antigen Capture Assay in MT-4 Cells

This protocol describes the determination of the 50% effective concentration (EC50) of this compound by measuring the reduction of HIV-1 p24 antigen in the supernatant of infected MT-4 cells.

Materials:

-

This compound (HBY 097)

-

MT-4 cells

-

HIV-1 stock (e.g., NL4-3)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

-

96-well flat-bottom cell culture plates

-

HIV-1 p24 Antigen Capture ELISA kit

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture MT-4 cells in RPMI 1640 complete medium. On the day of the assay, ensure cells are in the logarithmic growth phase and adjust the cell concentration to 1 x 10^5 cells/mL.

-

Compound Dilution: Prepare a series of 2-fold dilutions of this compound in complete RPMI 1640 medium. The final concentrations should typically range from 0.1 nM to 100 nM. Include a "no drug" control.

-

Infection: In a separate tube, infect MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01 to 0.1 for 2 hours at 37°C.

-

Assay Setup:

-

Plate 100 µL of the infected cell suspension into the wells of a 96-well plate.

-

Add 100 µL of the diluted this compound solutions to the respective wells.

-

Include wells with uninfected cells as a negative control and infected cells without the drug as a positive control.

-

-

Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.

-

Sample Collection: After incubation, centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant for p24 antigen analysis.

-

p24 ELISA: Perform the p24 antigen capture ELISA according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of p24 inhibition for each drug concentration relative to the positive control (infected, untreated cells).

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Determine the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Experimental Workflow for Antiviral Activity Assay

References

- 1. This compound | C15H20N2O3S2 | CID 3000493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Impact of Antimicrobial Agents and Chemotherapy from 1972 to 1998 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Immunodeficiency Virus-1 (HIV-1)-Mediated Apoptosis: New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Troubleshooting & Optimization

Optimizing Talviraline Concentration for Antiviral Effect: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing Talviraline, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), in antiviral studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing this compound concentration for maximal antiviral efficacy against HIV-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as HBY 097, is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Q2: Which cell lines are suitable for in vitro testing of this compound?

A2: A variety of human T-cell lines are suitable for evaluating the antiviral activity of this compound. Commonly used cell lines include MT-4, CEM-SS, Jurkat, and C8166-R5. Additionally, primary human peripheral blood mononuclear cells (PBMCs) and macrophages can be used to assess the compound's activity in a more physiologically relevant context.

Q3: What is the expected potency of this compound against wild-type HIV-1?

A3: this compound is a highly potent inhibitor of HIV-1. In vitro studies have demonstrated that it has an IC50 (half-maximal inhibitory concentration) in the low nanomolar range against wild-type HIV-1 strains, with reported values around 6 nM for the HIV-1 MN strain.

Q4: Can resistance to this compound develop?

A4: Yes, as with other NNRTIs, HIV-1 can develop resistance to this compound. The primary resistance mutation associated with high-level resistance to this compound in vitro is the G190E substitution in the reverse transcriptase enzyme.[1] Under lower selective pressure, other mutations such as V106I, V106L, and G190T have also been observed.[1]

Data Presentation: In Vitro Activity of this compound

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound (HBY 097).

| Compound | Virus Strain | Cell Line | Assay Method | EC₅₀ / IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |

| HBY 097 | HIV-1 MN | Various | Not Specified | 6 | >100 | >16,667 | [2] |

| HBY 097 | Wild-type HIV-1 | Patient Isolates | Not Specified | 0.1 - 3 | Not Reported | Not Reported | [3] |

| HBY 097 | K103N Mutant | Patient Isolate | Not Specified | 160 | Not Reported | Not Reported | [3] |

Note: EC₅₀ (half-maximal effective concentration) and IC₅₀ (half-maximal inhibitory concentration) are often used interchangeably in antiviral assays. A higher Selectivity Index indicates a more favorable therapeutic window.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity using HIV-1 p24 Antigen ELISA

This protocol outlines the steps to determine the concentration-dependent inhibition of HIV-1 replication by this compound by measuring the level of the viral core protein p24 in the supernatant of infected cell cultures.

Materials:

-

Target cells (e.g., MT-4 cells)

-

HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed target cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Dilution: Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 1000 nM. Include a no-drug control (vehicle only).

-

Infection: Add 50 µL of the diluted this compound to the appropriate wells. Immediately after, add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.1) to all wells except for the uninfected control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-7 days.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Determine the p24 concentration for each well using the standard curve from the ELISA kit. Calculate the percentage of viral inhibition for each this compound concentration relative to the no-drug control. The EC₅₀ value can then be calculated using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index.

Materials:

-

Target cells (e.g., MT-4 cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding: Seed target cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

-

Compound Addition: Prepare a serial dilution of this compound in complete medium, similar to the antiviral assay. Add 100 µL of the diluted compound to the wells. Include a no-drug control and a no-cell control (medium only).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the same duration as the antiviral assay (4-7 days).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-